N-(2-hidroxietoxi)carbamato de tert-butilo

Descripción general

Descripción

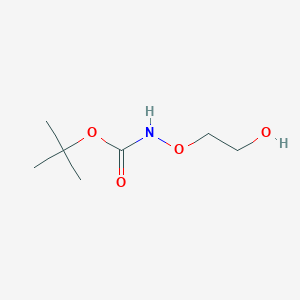

“tert-butyl N-(2-hydroxyethoxy)carbamate” is a chemical compound with the molecular formula C13H27NO6 . It is also known as “tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate” and has a molecular weight of 293.36 . It is stored in a sealed, dry environment under -20°C .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-hydroxyethoxy)carbamate” is available as a 2D Mol file or as a computed 3D SD file . The InChI code for this compound is "1S/C13H27NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h15H,4-11H2,1-3H3,(H,14,16)" .Physical And Chemical Properties Analysis

“tert-butyl N-(2-hydroxyethoxy)carbamate” is a liquid at room temperature . It has a density of 1.042 g/mL at 25 °C . The compound is soluble in water or 1% acetic acid, and is also soluble in ethyl acetate and methanol .Aplicaciones Científicas De Investigación

Síntesis de Fosfatidiletanolaminas

Este compuesto se utiliza como un reactivo difuncional protegido con amina en la síntesis de fosfatidiletanolaminas .

Espaciador/Enlazador Molecular

Sirve como un espaciador o enlazador molecular en varias aplicaciones bioquímicas. Por ejemplo, se utiliza en la síntesis de HaloLigandos biotinilados para aductos de puntos cuánticos, que luego se utilizan para el etiquetado específico mediado por proteína HaloTag de células vivas .

Tratamiento de Gases

Aminoetoxietanol, un compuesto relacionado, se utiliza en el tratamiento de gases para eliminar CO2 y H2S, lo que sugiere posibles usos similares para N-Boc-2-(aminooxi)etanol .

Electrónica

Puede utilizarse en soluciones de decapado para aplicaciones en electrónica .

Mecanismo De Acción

Target of Action

Tert-butyl N-(2-hydroxyethoxy)carbamate, also known as N-Boc-2-(aminooxy)ethanol, is a compound used primarily as a biochemical reagent . It is a type of amine derivative

Mode of Action

The compound acts as a protecting group for amines, particularly in the synthesis of peptides . It is used to protect amines from reacting with other functional groups in a molecule during chemical reactions . The Boc group can be easily introduced and removed under a variety of conditions .

Biochemical Pathways

The compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used in the preparation of biotinylated HaloLigands for HaloTag protein-mediated specific labeling of live cells . .

Result of Action

The compound’s primary function is to protect amines during chemical reactions, preventing them from reacting with other functional groups in a molecule . This allows for more precise control over chemical reactions, particularly in the synthesis of complex molecules like peptides .

Action Environment

The action of tert-butyl N-(2-hydroxyethoxy)carbamate can be influenced by various environmental factors. For instance, the efficiency of the Boc protection process can be affected by the presence of a catalyst . The compound should be stored in a cool, dark place to maintain its stability . It is soluble in water or 1% acetic acid, and in ethyl acetate and methanol .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using tert-butyl N-(2-hydroxyethoxy)carbamate in lab experiments include its high yield, its low toxicity, and its ability to be synthesized with a variety of different methods. Additionally, tert-butyl N-(2-hydroxyethoxy)carbamate is relatively inexpensive and can be easily obtained from a variety of sources. However, the main limitation of using tert-butyl N-(2-hydroxyethoxy)carbamate in lab experiments is its low solubility in water.

Direcciones Futuras

The potential future directions of tert-butyl N-(2-hydroxyethoxy)carbamate research include its potential use in drug synthesis and delivery, its potential use in industrial processes, its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent, and its potential use as an enzyme inhibitor. Additionally, tert-butyl N-(2-hydroxyethoxy)carbamate could be studied for its potential use in the synthesis of other compounds, such as peptides and proteins. Finally, tert-butyl N-(2-hydroxyethoxy)carbamate could be studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and inflammation.

Safety and Hazards

“tert-butyl N-(2-hydroxyethoxy)carbamate” is classified as Acute toxicity - Category 3, Oral Skin irritation, Category 2 Serious eye damage, Category 1 Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

Tert-butyl N-(2-hydroxyethoxy)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of phosphatidyl ethanolamines and ornithine . These interactions are crucial for the compound’s role in biochemical processes, as they influence the activity and function of these enzymes.

Cellular Effects

Tert-butyl N-(2-hydroxyethoxy)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s role in cellular biology.

Molecular Mechanism

The molecular mechanism of tert-butyl N-(2-hydroxyethoxy)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, tert-butyl N-(2-hydroxyethoxy)carbamate can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-(2-hydroxyethoxy)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl N-(2-hydroxyethoxy)carbamate remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of tert-butyl N-(2-hydroxyethoxy)carbamate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of tert-butyl N-(2-hydroxyethoxy)carbamate in research and therapeutic applications.

Metabolic Pathways

Tert-butyl N-(2-hydroxyethoxy)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound is known to participate in the synthesis of phosphatidyl ethanolamines and ornithine, which are essential for cellular metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of tert-butyl N-(2-hydroxyethoxy)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

Tert-butyl N-(2-hydroxyethoxy)carbamate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell . Studying the subcellular localization of tert-butyl N-(2-hydroxyethoxy)carbamate provides insights into its role in cellular processes and potential therapeutic applications.

Propiedades

IUPAC Name |

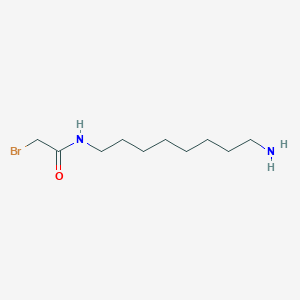

tert-butyl N-(2-hydroxyethoxy)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-7(2,3)12-6(10)8-11-5-4-9/h9H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAJPVVYYNVVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B1389952.png)

![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)

![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)

![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)

![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)

![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)